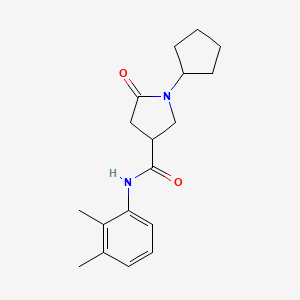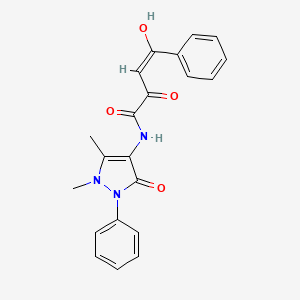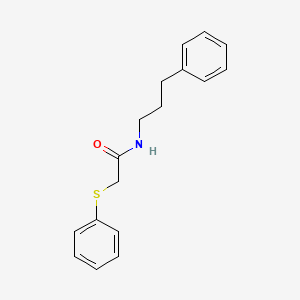
1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide
説明
1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the movement of salt and water in and out of cells. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening disease that affects the lungs, pancreas, and other organs.
作用機序
1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide works by binding to a specific site on the CFTR protein, known as the cytoplasmic pore. This binding prevents the channel from opening, thereby reducing the flow of chloride ions and water across the cell membrane. By inhibiting CFTR activity, this compound can help to restore normal salt and water transport in cells that have defective CFTR channels.
Biochemical and Physiological Effects:
This compound has been shown to improve the function of mutant CFTR channels in vitro and in vivo. In animal models of cystic fibrosis, the compound has been shown to increase airway surface hydration, reduce mucus viscosity, and improve lung function. This compound has also been shown to reduce cyst growth in animal models of polycystic kidney disease.
実験室実験の利点と制限
1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide is a potent and selective inhibitor of CFTR that has been extensively studied in vitro and in vivo. The compound is relatively easy to synthesize and has good solubility in water and organic solvents. However, this compound has some limitations for lab experiments, including its potential toxicity and off-target effects. Researchers must carefully consider the appropriate concentration and duration of exposure when using this compound in their experiments.
将来の方向性
There are many potential future directions for research on 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide and related compounds. Some possible areas of investigation include:
1. Optimization of this compound for use in clinical trials, including the development of more potent and selective inhibitors.
2. Investigation of the molecular mechanisms underlying this compound binding and inhibition of CFTR activity.
3. Development of new animal models of cystic fibrosis and other CFTR-related diseases to better understand the effects of this compound in vivo.
4. Investigation of the potential use of this compound in combination with other therapies, such as gene therapy or other small molecule inhibitors.
5. Investigation of the potential use of this compound in other diseases that involve CFTR dysfunction, such as chronic obstructive pulmonary disease or bronchiectasis.
科学的研究の応用
1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve CFTR dysfunction. The compound has been shown to improve the function of mutant CFTR channels, leading to increased chloride transport and improved hydration of airway surfaces. This compound has also been studied for its potential use in treating polycystic kidney disease, a genetic disorder that affects the kidneys and other organs.
特性
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-(oxolan-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO3S/c13-11-4-1-5-12(14)10(11)8-19(16,17)15-7-9-3-2-6-18-9/h1,4-5,9,15H,2-3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVUKNNOVCHMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-allyl-2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4847718.png)
![N~2~-(2-bromophenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4847722.png)
![N-(4-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4847731.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4847733.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4847738.png)
![methyl 4,5-dimethoxy-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4847743.png)
![2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4847747.png)
![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[3-(2-thienyl)acrylamide]](/img/structure/B4847755.png)
![N-benzyl-4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-N-methylbenzenesulfonamide](/img/structure/B4847764.png)


![methyl 2-[({[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4847788.png)
